Antimonic acid

Description

Properties

CAS No. |

13453-10-6 |

|---|---|

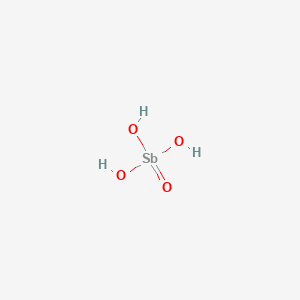

Molecular Formula |

H3O4S |

Molecular Weight |

188.78 g/mol |

IUPAC Name |

stiboric acid |

InChI |

InChI=1S/3H2O.O.Sb/h3*1H2;;/q;;;;+3/p-3 |

InChI Key |

AQTIRDJOWSATJB-UHFFFAOYSA-K |

SMILES |

O[Sb](=O)(O)O |

Canonical SMILES |

O[Sb](=O)(O)O |

Other CAS No. |

13453-10-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Antimonic Acid: Synthesis, Properties, and Applications

Introduction

Antimonic acid, a hydrated form of antimony pentoxide, is an inorganic compound of significant interest in various fields of research and development, including materials science and pharmacology. Its chemical formula is most commonly represented as H₃SbO₄, though it is perhaps more accurately described in its hydrated form as hexahydroxoantimonic(V) acid, HSb(OH)₆. This whitepaper provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and drug development professionals who require a technical understanding of this compound.

Chemical and Physical Properties

This compound exists in several forms, primarily categorized as amorphous, glassy, and crystalline, each exhibiting distinct physical properties. The crystalline form is notably insoluble, whereas the amorphous and glassy variants are soluble.[1][2] The properties of this compound and its anhydrous form, antimony pentoxide, are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | H₃SbO₄ or HSb(OH)₆ | [3][4] |

| Molecular Weight | 188.78 g/mol | [3][5] |

| CAS Number | 13453-10-6 | [3] |

| IUPAC Name | Stiboric acid | [3] |

| Synonyms | Hexahydroxoantimonic(V) acid | [4] |

Physical Properties of this compound and Antimony Pentoxide

| Property | This compound (Crystalline) | Antimony Pentoxide (Sb₂O₅) | Reference |

| Appearance | White powder | White to pale yellow powder | [1][6] |

| Density | Not specified | 3.78 g/cm³ | [6] |

| Melting Point | Decomposes | 380 °C (decomposes) | [6] |

| Solubility | Insoluble | Slightly soluble in water and nitric acid; soluble in hot hydrochloric acid and potassium hydroxide solution | [1][6] |

Crystallographic Data for Crystalline this compound

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][2] |

| Space Group | Fd-3m (Oₕ⁷) | [1][2] |

| Lattice Constant (a) | 10.382 Å | [1][2] |

| Stoichiometric Formula | (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆ | [7] |

Experimental Protocols

The properties of this compound, particularly its crystallinity and ion-exchange capacity, are highly dependent on the synthesis method. Below are detailed protocols for the preparation of different forms of this compound.

Protocol 1: Synthesis of Amorphous and Crystalline this compound via Hydrolysis of Antimony Pentachloride

This protocol is adapted from studies on the hydrolysis of antimony pentachloride.[1][8][9][10] The degree of crystallinity is controlled by the aging process, including temperature and duration.

Materials:

-

Antimony pentachloride (SbCl₅)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl, for controlling acidity during aging)

-

Ammonia solution (for neutralization)

-

Beakers

-

Stirring apparatus

-

Thermostated hot plate

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Hydrolysis: Slowly add deionized water to a solution of antimony pentachloride with constant stirring. The volume ratio of deionized water to the acid solution (hydrolysis ratio) can be varied, with a ratio of 1.5 being optimal for high recovery.[10] This initial hydrolysis will produce a white precipitate of amorphous this compound.[1][8]

-

Aging and Crystallization:

-

For Amorphous this compound: The freshly formed precipitate is washed with ethanol and then dried at a low temperature (e.g., 50 °C). Washing with ethanol preserves the amorphous state.[8][9]

-

For Crystalline this compound: The hydrolyzed precipitate is left to age in the mother liquor. Crystallization is facilitated by:

-

Increasing the concentration of a strong mineral acid (e.g., HCl) in the mother liquor.[1]

-

Prolonging the aging time (e.g., 5 to 7 days).[10]

-

For enhanced crystallinity, the mixture can be boiled under reflux for approximately 8 hours while in contact with the supernatant, followed by further aging at around 60 °C.[11]

-

-

Washing and Neutralization: After aging, the precipitate is filtered and washed multiple times with hot deionized water until the filtrate is free of chloride ions (tested with silver nitrate).[11] The precipitate can then be treated with an ammonia solution to produce pure antimony oxide.[10]

-

Drying: The final product is dried in an oven at a temperature of around 50 °C.[11] The dried product can then be ground and sieved to the desired particle size.[11]

Protocol 2: Synthesis of this compound from Antimony Trioxide

This method provides an alternative route to this compound, avoiding the use of the highly reactive antimony pentachloride.

Materials:

-

Antimony trioxide (Sb₂O₃)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Reaction vessel

-

Heating and stirring apparatus

Procedure:

-

Oxidation: Antimony trioxide is reacted with hydrogen peroxide to produce antimony pentoxide (Sb₂O₅).[12]

-

Hydrolysis: The resulting antimony pentoxide is then hydrolyzed with deionized water to form this compound.[12]

-

Purification and Drying: The product is then washed and dried as described in Protocol 1 to obtain the final this compound product.

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the relationships between the different forms of this compound.

Caption: Synthesis workflow for amorphous and crystalline this compound.

Caption: Relationship between different forms of this compound.

Applications

This compound and its derivatives have several important applications in scientific research and industry.

-

Ion-Exchange Material: One of the most studied applications of this compound is as an inorganic ion-exchange material.[11][13] It exhibits high selectivity for certain cations, making it useful in separation and purification processes.[11] The ion-exchange capacity can be influenced by the degree of crystallinity and thermal treatment.[11][14]

-

Flame Retardants: Antimony compounds, including antimony pentoxide (the dehydrated form of this compound), are widely used as flame retardants, often in synergy with halogenated compounds.[6]

-

Pharmaceuticals: this compound is a precursor for the synthesis of antimony-containing drugs. For instance, it is used to prepare derivatives with meglumine and gluconic acid for the treatment of canine leishmaniasis.[12]

Conclusion

This compound is a versatile inorganic compound with properties that are highly tunable through its synthesis conditions. Understanding the relationship between its amorphous and crystalline forms is crucial for its application, particularly in the field of ion exchange. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers and professionals working with this compound. Further research into its applications, especially in drug development, may uncover new therapeutic possibilities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | H3O4Sb | CID 432515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimony - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of antimony pentachloride | Semantic Scholar [semanticscholar.org]

- 10. eng.usf.edu [eng.usf.edu]

- 11. akjournals.com [akjournals.com]

- 12. ES2050614A1 - New procedure for the preparation of this compound derivatives applicable in the treatment of canine leishmaniosis - Google Patents [patents.google.com]

- 13. Ion-exchange selectivities on antimonic acids and metal antimonates [inis.iaea.org]

- 14. researchgate.net [researchgate.net]

Hydrated Antimony Pentoxide: A Technical Guide to Structure, Properties, and Experimental Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrated antimony pentoxide (HAP), with the general formula Sb₂O₅·nH₂O, is an inorganic compound recognized for its remarkable utility as an ion-exchange material, proton conductor, and photocatalyst.[1] Its properties are intrinsically linked to its unique crystal structure, most commonly a cubic pyrochlore lattice. This framework facilitates high ionic mobility, leading to exceptional selectivity for certain cations, most notably sodium (Na⁺). This guide provides an in-depth analysis of the structure-property relationships of HAP, detailed experimental protocols for its synthesis and characterization, and a summary of its key performance data.

Structure and Composition

The functionality of hydrated antimony pentoxide is largely dictated by its atomic arrangement. While it can exist in an amorphous or glassy state, its most studied form is crystalline.[2]

Crystalline Structure: The Pyrochlore Framework

Crystalline HAP typically adopts a cubic pyrochlore structure belonging to the Fd-3m space group.[1][3] This structure is characterized by a robust, three-dimensional network of corner-sharing SbO₆ octahedra.[4]

-

Framework: The fundamental building block is the [SbO₆] octahedron, where a central antimony(V) atom is coordinated to six oxygen atoms.[4] In the pyrochlore lattice (A₂B₂O₇), the Sb(V) ions occupy the B-sites (crystallographic position 16c).[1][5]

-

Interstitial Species: The interconnected network of octahedra creates channels and cavities that accommodate water molecules and charge-balancing protons, typically in the form of hydronium ions (H₃O⁺).[1][6] These species occupy the A-sites (positions 8b and 16d).[1]

-

Proton Mobility: The structure contains different types of protons: some are part of delocalized hydronium ions, while others are attached to the framework oxygen atoms as hydroxyl groups.[6] The mobility of these protons is the basis for HAP's ion-exchange and proton-conducting properties.

A representative structural formula for a specific pyrochlore phase is (H₃O)₁.₂₀H₀.₇₇Sb₂O₆.[6]

Properties of Hydrated Antimony Pentoxide

The physical and chemical properties of HAP are a direct consequence of its unique structure.

Physical and Chemical Properties

The general properties of antimony pentoxide are summarized below. It is important to note that these can vary depending on the degree of hydration (n).

| Property | Value | Reference(s) |

| Chemical Formula | Sb₂O₅·nH₂O | [7][8] |

| Molar Mass (anhydrous) | 323.52 g/mol | [7] |

| Appearance | Yellow, powdery solid | [4] |

| Density (anhydrous) | 3.78 g/cm³ | [4] |

| Melting Point | 380 °C (decomposes) | [4] |

| Solubility in Water | 0.3 g/100 mL | [4] |

| Solubility in Acids | Insoluble in nitric acid | [4] |

| Solubility in Bases | Dissolves in concentrated KOH | [4] |

Ion-Exchange Properties

HAP is renowned for its high ion-exchange capacity and selectivity, particularly for alkali and alkaline earth metals.[2] This property is exploited for the removal of specific ions from aqueous solutions.

-

Mechanism: The exchange process involves the mobile protons of the hydronium ions and hydroxyl groups within the pyrochlore channels being replaced by other cations.

-

Selectivity: It shows a very high affinity for Na⁺, which has led to its use in the selective removal of radioactive ²⁴Na in neutron activation analysis.[2] It is also effective for the sorption of cesium (Cs⁺) and strontium (Sr²⁺) ions, which are hazardous radionuclides.[2]

-

Capacity: The ion exchange capacity for strontium has been reported to be as high as 5.1 milliequivalents per gram (meq/g).[6]

| Ion | Sorption Capacity (mg/g) | Conditions / Notes | Reference(s) |

| Cs⁺ | 17.1 - 17.9 | Sorbent from Sb in aqua regia | [2] |

| Sr²⁺ | 5.1 - 6.2 | Sorbent from Sb in aqua regia | [2] |

| Na⁺ | ~1 mg-eq/g | High selectivity noted | [2] |

Thermal Properties and Decomposition

Thermolysis of HAP is a multi-step process involving dehydration followed by reduction of Sb(V).[1][3]

-

Dehydration (25–500 °C): The initial stages involve the loss of physically adsorbed water, followed by the removal of water from hydronium ions and the dehydroxylation of the framework. This leads to the formation of anhydrous antimony pentoxide (Sb₂O₅).[1][3]

-

Reduction (>500 °C): At higher temperatures, the anhydrous Sb₂O₅ becomes unstable, loses oxygen, and undergoes reduction from Sb(V) to Sb(III). This results in the formation of mixed-valence oxides.[1][3]

-

Phase Transformation (>700 °C): The pyrochlore structure persists up to approximately 700 °C.[3] Heating to 700 °C yields Sb₆O₁₃, and further heating to 900 °C produces Sb₂O₄.[4]

| Temperature Range (°C) | Process | Resulting Phase(s) | Reference(s) |

| 25 - 500 | Dehydration | Anhydrous Sb₂O₅ | [1][3] |

| 500 - 700 | Oxygen loss, Sb(V) → Sb(III) reduction | Sb₆O₁₃ | [1][4] |

| 700 - 900 | Further oxygen loss and reduction | Sb₂O₄ | [4] |

Experimental Protocols

Synthesis Methods

Several methods are available for the synthesis of hydrated antimony pentoxide. The chosen method can influence the final product's crystallinity and properties.

Protocol 4.1.1: Hydrolysis of Antimony Pentachloride (SbCl₅) This is a common laboratory-scale synthesis method.

-

Hydrolysis: Slowly add antimony pentachloride (SbCl₅) to a large excess of deionized water with vigorous stirring. The molar ratio of water to SbCl₅ should be greater than 500.[2] To prevent the reduction of Sb(V) to Sb(III), the water can be pre-saturated with chlorine gas.[2]

-

Aging: Allow the resulting white precipitate to age in the mother liquor, for instance, at 70 °C, to improve crystalline properties.[2]

-

Washing: Decant the supernatant and wash the precipitate repeatedly with deionized water until the washings are free of chloride ions (test with AgNO₃ solution).

-

Drying: Dry the resulting white solid in an oven at a controlled temperature, for example, 110 °C.[2]

Protocol 4.1.2: Oxidation of Metallic Antimony with Aqua Regia This method provides a simpler route to HAP compared to SbCl₅ hydrolysis.[2]

-

Dissolution: Dissolve a weighed sample of powdered antimony metal in aqua regia (a mixture of nitric acid and hydrochloric acid, e.g., 1:3 by volume).

-

Evaporation: Evaporate the solution at approximately 155 °C. During evaporation, periodically add small aliquots of concentrated nitric acid (16 M) to ensure complete oxidation to Sb(V) and control the final hydration level.[2]

-

Drying: Once the evolution of brown fumes ceases, continue to dry the resulting coarse white solid for 30 minutes at the same temperature to yield HAP. The composition is close to Sb₂O₅·5H₂O when minimal extra HNO₃ is added.[2]

Characterization Techniques

Protocol 4.2.1: X-ray Diffraction (XRD) XRD is used to confirm the crystalline phase and determine lattice parameters.

-

Sample Preparation: Grind the dried HAP powder to a fine, homogenous consistency using an agate mortar and pestle.

-

Data Acquisition: Mount the powder on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-80°, with a step size of 0.02° and a suitable counting time per step.

-

Analysis: Compare the resulting diffraction peaks with standard patterns from the JCPDS database for pyrochlore structures. The pattern for HAP should be indexable to a cubic symmetry with the space group Fd-3m.[1]

Protocol 4.2.2: Thermogravimetric Analysis (TGA) TGA is used to study the thermal stability and decomposition profile.

-

Sample Preparation: Place a small, accurately weighed amount of the HAP sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Analysis: Heat the sample from room temperature to 1000 °C in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Interpretation: Analyze the resulting plot of weight loss versus temperature to identify the distinct steps of dehydration and decomposition, as detailed in Section 3.3.[1][3]

Protocol 4.2.3: Ion-Exchange Capacity Measurement (Batch Method) This protocol determines the material's capacity to take up a specific cation.

-

Equilibration: Add a known mass of HAP (e.g., 0.5 g) to a fixed volume (e.g., 50 mL) of a standard solution containing the cation of interest (e.g., Cs⁺ or Sr²⁺) at a known initial concentration.[2]

-

Agitation: Agitate the suspension at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Separation: Separate the solid HAP from the solution by filtration or centrifugation.

-

Analysis: Measure the final concentration of the cation in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry.[2]

-

Calculation: Calculate the amount of cation sorbed per unit mass of HAP from the difference between the initial and final concentrations.

Applications and Future Outlook

The unique properties of hydrated antimony pentoxide make it a valuable material in several fields.

-

Radionuclide Removal: Its high selectivity for Cs⁺ and Sr²⁺ makes it a candidate for treating radioactive wastewater from nuclear facilities.[2][6]

-

Analytical Chemistry: It is used as a stationary phase for the selective separation of Na⁺ from complex matrices in neutron activation analysis.[2][9]

-

Proton Conductors: HAP is investigated as an inorganic component in composite membranes for low-temperature fuel cells due to its proton conductivity.[1]

-

Other Uses: It also finds application as a flame retardant in plastics and as a flocculant in the production of titanium dioxide.[4]

While direct applications in drug delivery for HAP are not prominent in the literature, the principles of using inorganic layered materials for substance intercalation are well-established, for example, with layered double hydroxides (LDHs).[10] Future research could explore the potential of modifying the surface or structure of HAP for controlled release applications, although its primary strengths remain in ion exchange and catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. sibran.ru [sibran.ru]

- 3. Thermolysis of Hydrated Antimony Pentoxide - Kovalenko - Inorganic Materials [journals.rcsi.science]

- 4. Antimony pentoxide - Wikipedia [en.wikipedia.org]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimony pentoxide | O5Sb2 | CID 14813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. anronchemical.com [anronchemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Multifunctional Layered Double Hydroxides for Drug Delivery and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Antimonic Acid from Antimony Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of antimonic acid, a compound of interest in various scientific and pharmaceutical applications, starting from the readily available precursor, antimony trioxide (Sb₂O₃). The synthesis primarily involves the oxidation of antimony(III) to antimony(V), followed by hydration. This document provides detailed experimental protocols for two primary methods, summarizes key quantitative data, and includes visual representations of the synthesis workflows.

Introduction

This compound, represented by the hydrated form of antimony pentoxide (Sb₂O₅·nH₂O) or as hexahydroxoantimonic(V) acid (HSb(OH)₆), is a compound with applications ranging from ion-exchange resins to flame retardants and as a precursor in the synthesis of pharmaceutically active antimony compounds. The synthesis from antimony trioxide is a common and effective route, relying on the oxidation of the Sb(III) center to the Sb(V) state. This guide focuses on two robust and well-documented oxidation methods: the use of nitric acid and hydrogen peroxide as oxidizing agents.

Synthesis Methodologies

Two primary methods for the synthesis of this compound from antimony trioxide are presented below, each with its distinct advantages and considerations.

Method 1: Oxidation with Nitric Acid

This method employs nitric acid to oxidize antimony trioxide. The concentration of the nitric acid and the reaction temperature are critical parameters that influence the final product, which can range from antimony tetroxide (a mixed-valence oxide) to this compound at higher acid concentrations.[1]

Experimental Protocol:

-

Reaction Setup: To a suitable reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of nitric acid (HNO₃) with a concentration of at least 45% by weight.[2] For complete conversion to a higher oxidation state, a molar ratio of nitric acid to antimony trioxide of 4:1 or higher is recommended.[2]

-

Preheating: Preheat the nitric acid to approximately 70-80°C to facilitate the dispersion of the antimony trioxide.[2]

-

Addition of Antimony Trioxide: Gradually add the antimony trioxide (Sb₂O₃) powder to the preheated and stirred nitric acid.

-

Reaction: Heat the resulting mixture to and maintain it at a temperature of approximately 100-104°C.[2] The reaction should be allowed to proceed for a duration of 14 to 40 hours, depending on the acid concentration and molar ratios, to ensure complete oxidation.[2] At higher nitric acid concentrations, the formation of this compound is favored.[1]

-

Isolation and Washing: After the reaction is complete, allow the solid product to settle. The acidic supernatant can be removed by decantation or filtration. The resulting solid is then washed thoroughly with deionized water until the washings are free of acid.

-

Drying: The purified this compound is then dried at a temperature between 70°C and 200°C.[2] Heating this compound at temperatures between 100°C and 275°C can lead to the formation of antimony pentoxide.[1]

Method 2: Oxidation with Hydrogen Peroxide

The use of hydrogen peroxide as an oxidant offers a cleaner alternative to nitric acid, as the primary byproduct is water. This method is effective for producing high-purity antimony pentoxide, which can be subsequently hydrated to this compound.

Experimental Protocol:

-

Suspension Preparation: In a reaction vessel, create a suspension of antimony trioxide (Sb₂O₃) in deionized water.

-

Reaction Initiation: Heat the suspension to a temperature between 40°C and 100°C.[3]

-

Addition of Hydrogen Peroxide: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the heated suspension with continuous stirring. The amount of hydrogen peroxide should be at least stoichiometric with respect to the antimony trioxide.

-

Reaction: Maintain the reaction mixture at a temperature between 50°C and 80°C for several hours (e.g., 5-7 hours) to ensure the complete oxidation of antimony trioxide to antimony pentoxide.[3][4]

-

Product Formation: The reaction results in the formation of a sol or a suspension of hydrated antimony pentoxide (this compound).

-

Isolation and Drying: The product can be isolated by filtration or by evaporating the water. The resulting solid is then dried at a temperature of approximately 100°C.

Quantitative Data Summary

The following table summarizes the quantitative data gathered from the cited experimental protocols. It is important to note that yields and product purity are highly dependent on the specific reaction conditions.

| Parameter | Method 1: Nitric Acid Oxidation | Method 2: Hydrogen Peroxide Oxidation |

| Starting Material | Antimony Trioxide (Sb₂O₃) | Antimony Trioxide (Sb₂O₃) |

| Oxidizing Agent | Nitric Acid (HNO₃) | Hydrogen Peroxide (H₂O₂) |

| HNO₃ Concentration | ≥ 45 wt%[2] | N/A |

| Molar Ratio (Oxidant:Sb₂O₃) | ≥ 4:1[2] | ≥ Stoichiometric |

| Reaction Temperature | 100-104°C[2] | 40-100°C[3] |

| Reaction Time | 14-40 hours[2] | 5-7 hours[3] |

| Reported Yield/Conversion | Complete conversion to Sb(V) oxide reported[2] | High purity Sb₂O₅ with Sb₂O₃/Sb₂O₅ ratio ≤ 5 wt%[4] |

Visualized Workflows and Pathways

To further elucidate the synthesis processes, the following diagrams, created using the DOT language, illustrate the experimental workflows and the core chemical transformation.

Figure 1: Experimental workflow for the synthesis of this compound using nitric acid.

Figure 2: Experimental workflow for the synthesis of this compound using hydrogen peroxide.

Figure 3: Core chemical transformation from Antimony(III) to Antimony(V).

Conclusion

The synthesis of this compound from antimony trioxide is a well-established process that can be achieved through various oxidative routes. The choice between nitric acid and hydrogen peroxide as the oxidizing agent will depend on the desired purity, scale of the reaction, and environmental considerations. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to reproduce and adapt these methods for their specific applications in drug development and other advanced fields. Further characterization of the final product using techniques such as X-ray diffraction and thermogravimetric analysis is recommended to confirm its composition and purity.

References

- 1. US3883635A - Hydro-metallurgical preparation of the oxides of antimony and this compound - Google Patents [patents.google.com]

- 2. US3442607A - Antimony tetroxide production - Google Patents [patents.google.com]

- 3. US3984353A - Method for preparing oxygen compounds of antimony with metals - Google Patents [patents.google.com]

- 4. WO2006033283A1 - Process for producing antimony pentaoxide - Google Patents [patents.google.com]

A Deep Dive into Antimonic Acid: A Technical Guide to its Crystalline and Amorphous Forms

For Researchers, Scientists, and Drug Development Professionals

Antimonic acid, a hydrated form of antimony pentoxide, is a versatile inorganic compound with significant applications in catalysis, ion exchange, and materials science. Its efficacy in these fields is profoundly influenced by its solid-state structure, existing in both crystalline and amorphous forms. This technical guide provides an in-depth exploration of the synthesis, characterization, and comparative properties of these two distinct forms of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Structural Elucidation: Crystalline vs. Amorphous

The fundamental difference between crystalline and amorphous this compound lies in the arrangement of their constituent atoms.

Crystalline this compound possesses a well-defined, long-range ordered structure. Detailed crystallographic studies have revealed that it adopts a pyrochlore-type crystal structure with the stoichiometric formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆.[1][2] This structure consists of a framework of corner-sharing SbO₆ octahedra, creating a network of interconnected channels. Within these channels reside two types of protons: some are part of hydronium ions (H₃O⁺), while others are directly bonded to the oxygen atoms of the framework.[1][2] This specific arrangement of protons is crucial for its notable proton conductivity.

Amorphous this compound , in contrast, lacks this long-range periodic arrangement of atoms.[3] While it retains short-range order in the immediate vicinity of the antimony atoms, the overall structure is disordered. This lack of a defined crystal lattice results in different physical and chemical properties compared to its crystalline counterpart. The term "glassy" is also sometimes used to describe a form of amorphous this compound.

Synthesis Protocols

The preparation method is a critical determinant of the final form of this compound. The most common route involves the hydrolysis of antimony pentachloride (SbCl₅).

Synthesis of Amorphous this compound

A predominantly amorphous form of this compound can be synthesized by the rapid hydrolysis of antimony pentachloride with a limited amount of water and short aging times.

Experimental Protocol:

-

Prepare a solution of antimony pentachloride (SbCl₅) in a suitable solvent (e.g., hydrochloric acid).

-

Slowly add a controlled amount of deionized water to the SbCl₅ solution under vigorous stirring. A low hydrolysis ratio (volume of water to volume of acid solution), for instance, 0.5, is recommended to favor the amorphous phase.[4]

-

Continue stirring for a short period (e.g., 30 minutes) to allow for the formation of a precipitate.[4]

-

Immediately filter the resulting white precipitate.

-

Wash the precipitate with ethanol to remove any remaining reactants and by-products. Washing with ethanol helps in preserving the amorphous nature of the product.[3]

-

Dry the washed precipitate at a relatively low temperature (e.g., 60°C) to obtain the amorphous this compound powder.

The following diagram illustrates the general workflow for the synthesis of amorphous this compound.

Synthesis of Crystalline this compound

The formation of crystalline this compound with the pyrochlore structure is favored by higher acid concentrations, longer aging times, and controlled temperatures.

Experimental Protocol:

-

Prepare a solution of antimony pentachloride (SbCl₅) in a concentrated acidic medium.

-

Add deionized water to the SbCl₅ solution with a higher hydrolysis ratio (e.g., greater than 0.5) while stirring.[4]

-

Age the resulting precipitate in the mother liquor for an extended period, typically several days (e.g., 5-7 days), at a constant temperature.[3][4] This aging step is crucial for the development of the crystalline structure.

-

After the aging period, filter the crystalline precipitate.

-

Wash the precipitate thoroughly with deionized water until the filtrate is free of chloride ions.

-

Dry the product at a moderate temperature (e.g., 80-100°C) to obtain crystalline this compound.

The workflow for synthesizing crystalline this compound is depicted in the diagram below.

Comparative Physicochemical Properties

The structural differences between the two forms of this compound give rise to distinct physicochemical properties, which are summarized in the table below.

| Property | Crystalline this compound | Amorphous this compound |

| Structure | Pyrochlore-type cubic crystal lattice[1] | Disordered, non-crystalline structure[3] |

| Formula | (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆[1][2] | Sb₂O₅·nH₂O (variable water content) |

| Solubility | Insoluble | Soluble[3] |

| Ion Exchange Capacity | Slightly higher than amorphous form[5] | Generally lower than crystalline form[5] |

| Thermal Stability | Decomposes in multiple steps upon heating[1] | Generally less stable, may crystallize upon heating |

| Proton Conductivity | High, facilitated by proton hopping mechanism[6] | Lower than crystalline form |

Characterization Techniques

A suite of analytical techniques is employed to differentiate and characterize the crystalline and amorphous forms of this compound.

-

X-ray Diffraction (XRD): This is the primary technique used to distinguish between the two forms. Crystalline this compound exhibits a characteristic diffraction pattern with sharp peaks corresponding to its pyrochlore structure, while amorphous this compound shows a broad, diffuse halo.[1][3]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior. For crystalline this compound, TGA/DSC curves show distinct weight loss steps corresponding to the removal of different types of water molecules and subsequent decomposition.[1][2][7] Amorphous this compound typically shows a more continuous weight loss and may exhibit an exothermic crystallization peak in the DSC curve upon heating.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹H MAS NMR spectroscopy is a powerful tool for probing the local environment of protons. In crystalline this compound, distinct signals for the protons in H₃O⁺ and Sb-OH groups can be identified.[2][7]

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of the materials. Generally, amorphous materials tend to have a higher surface area compared to their crystalline counterparts, which can influence their catalytic activity.[9]

Key Applications and Performance Differences

The distinct properties of crystalline and amorphous this compound lead to their preferential use in different applications.

Ion Exchange

Both forms of this compound exhibit ion-exchange properties, making them suitable for the removal of heavy metal ions from aqueous solutions. Crystalline this compound, particularly a refluxed, more crystalline form, has been shown to have a slightly higher ion-exchange capacity compared to a hydrolyzed, less crystalline form.[5] The selectivity for certain ions can also differ between the two forms.

The general workflow for utilizing this compound in an ion-exchange column for heavy metal removal is illustrated below.

Catalysis

The catalytic activity of this compound is highly dependent on its structure and surface properties. Amorphous this compound, with its potentially higher surface area and abundance of defect sites, can exhibit enhanced catalytic activity in certain reactions compared to the more ordered crystalline form.[9] For example, in oxidation reactions, the amorphous form may provide more accessible active sites for the reactants.

Proton Conduction

The well-defined crystal structure of crystalline this compound, with its network of channels containing mobile protons in the form of H₃O⁺ and H⁺, facilitates efficient proton conduction.[6] This property makes it a promising material for applications in fuel cells and sensors. The proton conduction mechanism is believed to occur via a Grotthuss-type hopping mechanism, where protons jump between adjacent water molecules and hydroxyl groups within the crystal lattice.

The diagram below illustrates the proton hopping mechanism within the pyrochlore structure of crystalline this compound.

Conclusion

The crystalline and amorphous forms of this compound represent two materials with distinct structural characteristics that translate into a range of different physicochemical properties and application potentials. While crystalline this compound, with its well-ordered pyrochlore structure, excels in applications requiring high proton conductivity, the amorphous form may offer advantages in catalysis due to its potentially higher surface area and disordered nature. The choice between the two forms is therefore application-driven, and a thorough understanding of their synthesis and properties is paramount for their effective utilization in research and industrial settings. This guide provides a foundational understanding for scientists and engineers to harness the unique attributes of each form of this compound for their specific needs.

References

- 1. vneshbiotorg.ru [vneshbiotorg.ru]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. eng.usf.edu [eng.usf.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Antimonic Acid: A Comprehensive Technical Guide to its Application as a Proton Conductor in Solid-State Ionics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimonic acid (Sb₂O₅·nH₂O) has emerged as a significant material in the field of solid-state ionics due to its notable proton conductivity at ambient and slightly elevated temperatures. Its unique pyrochlore crystal structure, which facilitates proton transport through a Grotthuss-type mechanism, makes it a compelling candidate for applications in fuel cells, gas sensors, and other electrochemical devices.[1][2][3] This technical guide provides an in-depth overview of this compound as a proton conductor, detailing its synthesis, characterization, and the fundamental mechanisms governing its conductivity. The quantitative data on its performance, detailed experimental protocols, and visualizations of the underlying processes are presented to serve as a valuable resource for researchers and professionals in the field.

Core Principles: Proton Conduction in this compound

The proton conductivity of this compound is intrinsically linked to its crystal structure and the presence of water molecules. It crystallizes in a cubic pyrochlore structure, which is characterized by a three-dimensional framework of corner-sharing [SbO₆] octahedra.[2][4] This framework creates interconnected channels that accommodate water molecules and protons.[4]

The generally accepted mechanism for proton transport in this material is the Grotthuss mechanism.[2] This involves the "hopping" of protons through a hydrogen-bonded network of water molecules and hydroxyl groups within the crystal lattice. The mobility of protons is therefore highly dependent on the degree of hydration and the ambient relative humidity.[4] Research has identified different protonic species within the structure, including hydronium ions (H₃O⁺), physically adsorbed water molecules (H₂O), and hydroxyl groups (OH) attached to the antimony framework, all of which participate in the proton conduction pathways.[2] A recent study has further refined this model, identifying two distinct types of protons within the pyrochlore structure with the stoichiometric formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆, contributing to a comprehensive understanding of the conduction mechanism.

Proton Conduction Pathway

The following diagram illustrates the conceptual pathway for proton conduction in the pyrochlore structure of this compound, highlighting the key species involved in the Grotthuss mechanism.

Caption: Grotthuss mechanism for proton hopping in this compound.

Quantitative Performance Data

The proton conductivity of this compound is highly sensitive to environmental conditions, particularly temperature and relative humidity (RH), as well as material properties like particle size. The following tables summarize key performance metrics gathered from various studies.

Table 1: Proton Conductivity of this compound Under Various Conditions

| Material Form | Temperature (°C) | Relative Humidity (%) | Proton Conductivity | Reference |

| Polycrystalline Disc | 19.5 | ~10 to ~85 | Increases by ~1 order of magnitude | [4] |

| PAA-based membrane | 25 - 250 | Dry and moisturized air | Non-linear increase with RH | [1] |

| PAA-based membrane | N/A | N/A | High-grain component: 5 x 10⁻² S/cm | [1] |

| Experimentally obtained | N/A | N/A | 0.1 x 10⁻² to 2 x 10⁻² Ω⁻¹ m⁻¹ | [2] |

| PAA-based membrane | 20 - 79 | N/A | 10⁻⁴ S/m | [5] |

Table 2: Activation Energy for Proton Conduction

| Material Form | Temperature Range (K) | Activation Energy (kJ/mol) | Activation Energy (eV) | Reference |

| Sb₂O₅·2H₂O | 370 - 480 | 42 | ~0.43 | [6] |

| PAA-based membrane | 293 - 452 | ~38.1 | 0.395 | [5] |

| Crystalline Structure | N/A | ~12.5 | 0.13 (for percolation) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its characterization as a proton conductor.

Synthesis of this compound

Two common methods for synthesizing this compound with a cubic pyrochlore structure are sol-gel synthesis and electrophoretic deposition (EPD) of precursor sols.

This protocol is adapted from a method involving the hydrolysis of an antimony alkoxide.[4]

-

Reaction Setup: Mix 30 ml of a 30% hydrogen peroxide (H₂O₂) aqueous solution with antimony (V) isopropoxide (Sb(O-i-C₃H₇)₅).

-

Refluxing: Reflux the mixture at approximately 100°C for 4 hours. This will result in the formation of translucent white sols containing cubic Sb₂O₅·nH₂O single crystal particles.

-

Powder Formation: Evaporate the sols at 120°C to obtain a dry powder of this compound.

-

Pellet Preparation: For conductivity measurements, press the obtained powder in a 13 mm diameter die at 147 MPa to form a dense polycrystalline disc of about 1 mm thickness.[4]

This method is suitable for creating thin films of this compound on a conductive substrate.[4]

-

Sol Preparation: Prepare a dilute sol containing 1.25 x 10⁻² M of Sb₂O₅·nH₂O.

-

Sol Medium: Use a mixture of water and ethanol (1:3 volume ratio) as the sol medium.

-

pH Adjustment: Adjust the pH of the sol to ~7. At this pH, the this compound particles are negatively charged, ensuring good dispersion.[4]

-

EPD Setup: Use stainless steel (SUS304) or Si(100) wafers as the anode.

-

Deposition: Carry out the EPD by applying a DC current in the range of 0 to -1 mA and a voltage of 0 to 50 V. The this compound particles will deposit on the anode.

Characterization Methods

The proton conductivity is typically measured using AC impedance spectroscopy.

-

Sample Preparation: Use a pressed pellet of this compound powder. Attach electrodes (e.g., nickel sponges or sputtered platinum) to both flat surfaces of the disc. Connect platinum or gold wires to the electrodes using silver paste.[4]

-

Instrumentation: Utilize a Hewlett-Packard 4194A impedance analyzer or a similar instrument.

-

Measurement Parameters:

-

Frequency Range: Sweep a frequency range from 100 Hz to 15 MHz.[4]

-

AC Amplitude: Apply a small AC voltage (e.g., 10-100 mV) to ensure a linear response.

-

-

Data Analysis:

-

Obtain the bulk resistance (Rb) from the intercept of the impedance spectrum with the real axis in a Nyquist plot.

-

Calculate the proton conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the pellet and A is the electrode area.

-

-

Environmental Control: Conduct measurements under controlled temperature and relative humidity, as these parameters significantly influence conductivity.

-

X-ray Diffraction (XRD): To confirm the cubic pyrochlore crystal structure and determine the lattice parameters.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology, particle size, and film uniformity.

-

Transmission Electron Microscopy (TEM): To analyze the size and crystallinity of individual this compound particles.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.

-

Raman Spectroscopy: To investigate the vibrational modes and confirm the chemical structure.

Experimental and Characterization Workflow

The following diagram outlines the logical workflow from the synthesis of this compound to its comprehensive characterization as a proton conductor.

Caption: Workflow from synthesis to analysis of this compound.

Conclusion

This compound stands as a promising proton-conducting material for solid-state ionic devices. Its performance is dictated by its pyrochlore structure, hydration level, and the ambient environment. The synthesis and characterization protocols outlined in this guide provide a solid foundation for researchers to explore and optimize this material for various applications. Further research focusing on enhancing its conductivity at lower humidity and higher temperatures, as well as improving its mechanical stability, will be crucial for its practical implementation in next-generation electrochemical technologies.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Antimonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimonic acid, a hydrated form of antimony pentoxide (Sb₂O₅·nH₂O), is a compound of significant interest in various scientific and industrial fields, including catalysis, ion exchange, and materials science. Its utility in these applications is intrinsically linked to its thermal stability and decomposition characteristics. Understanding the behavior of this compound upon heating is crucial for its synthesis, handling, and the development of novel materials. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition process.

Thermal Stability and Decomposition Pathway

The thermal decomposition of this compound is a multi-step process primarily involving dehydration followed by reduction of antimony from the +5 oxidation state. The exact temperatures and intermediates can vary depending on factors such as the degree of hydration, crystallinity, and the heating rate.

The decomposition process can be summarized by the following general pathway:

Sb₂O₅·nH₂O ⟶ Sb₂O₅·mH₂O ⟶ Sb₂O₅ ⟶ Sb₆O₁₃ ⟶ Sb₂O₄ ⟶ Sb₂O₃

This multi-stage decomposition involves the gradual loss of water molecules, followed by the reduction of antimony pentoxide to lower oxides at higher temperatures.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of crystalline this compound.

Table 1: Stepwise Decomposition of Crystalline this compound

| Temperature Range (°C) | Decomposition Step | Chemical Transformation | Mass Loss (%) |

| < 150 | Dehydration | Sb₂O₅·nH₂O → Sb₂O₅·mH₂O + (n-m)H₂O | Variable |

| 150 - 350 | Dehydration | Sb₂O₅·mH₂O → Sb₂O₅ + mH₂O | Variable |

| 350 - 600 | Initial Reduction | 3Sb₂O₅ → Sb₆O₁₃ + O₂ | ~2.5 |

| 600 - 800 | Further Reduction | Sb₆O₁₃ → 3Sb₂O₄ + 0.5O₂ | ~1.3 |

| > 800 | Final Reduction | Sb₂O₄ → Sb₂O₃ + 0.5O₂ | ~5.0 |

Note: The initial water content (n) and intermediate hydration states (m) can vary depending on the synthesis and storage conditions of the this compound.

Table 2: Differential Thermal Analysis (DTA) Peak Temperatures for this compound Decomposition

| Peak Temperature (°C) | Process |

| ~100 - 200 | Endothermic (Dehydration) |

| ~300 - 400 | Exothermic (Crystallization/Phase Transition) |

| > 700 | Endothermic (Reduction) |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Furnace: The crucible is placed in a high-precision furnace.

-

Balance: The furnace is coupled with a sensitive microbalance to continuously record the sample's mass.

-

Atmosphere: A controlled atmosphere is maintained by purging with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Thermal Program: The sample is heated at a constant rate, typically between 5 and 20 °C/min, over a specified temperature range (e.g., from room temperature to 1000 °C).

-

Data Acquisition: The mass of the sample is recorded as a function of temperature, generating a thermogram (TGA curve). The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

-

Sample and Reference Preparation: The this compound sample and an inert reference material (e.g., calcined alumina, Al₂O₃) are placed in separate, identical crucibles.

-

Instrument Setup:

-

Furnace: Both crucibles are placed in a furnace that is heated at a controlled, linear rate.

-

Thermocouples: Thermocouples are placed in close contact with both the sample and the reference material to measure their respective temperatures.

-

-

Thermal Program: The furnace is heated at a constant rate, similar to the TGA protocol.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the furnace temperature. An endothermic event (e.g., dehydration) results in the sample temperature lagging behind the reference temperature (negative ΔT), while an exothermic event (e.g., crystallization) causes the sample temperature to lead the reference temperature (positive ΔT).

Visualization of Decomposition Pathway

The following diagrams illustrate the experimental workflow for thermal analysis and the logical progression of the decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by techniques such as TGA and DTA. The initial dehydration at lower temperatures is followed by a series of reduction steps at higher temperatures, leading to the formation of various antimony oxides. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling a better understanding of its thermal behavior and facilitating its application in diverse technological fields. The provided visualizations offer a clear and concise summary of the experimental and chemical processes involved.

solubility of antimonic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimonic acid, which exists as hydrated antimony pentoxide (Sb₂O₅·nH₂O), is a compound of significant interest in various fields, including materials science, catalysis, and as a flame retardant. Its solubility in different solvent systems is a critical parameter for its application and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. While quantitative data is limited, the following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility | Source / Citation |

| Water | Not Specified | 0.3 g / 100 mL | [1] |

| Nitric Acid | Not Specified | Insoluble | [2] |

| Alcohol | Not Specified | Slightly soluble | |

| Hot Hydrochloric Acid | "Hot" | Soluble | |

| Concentrated Potassium Hydroxide | Not Specified | Soluble | [2] |

| Potassium Iodide Solution | Not Specified | Soluble |

Note on Organic Solvents: A dry powder form of colloidal antimony pentoxide has been reported to be redispersible in several organic solvents, including dimethylacetamide, dimethyl sulfoxide, acetone, methylene chloride, and ethylene glycol. However, this refers to a specific colloidal preparation and does not represent the intrinsic solubility of standard this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established methods for inorganic compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (hydrated antimony pentoxide) powder

-

Solvent of interest (e.g., deionized water, ethanol, etc.)

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Appropriate analytical instrumentation for quantification of antimony (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable container. The excess is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period within the constant temperature environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter (0.45 µm or smaller) to remove all undissolved particles. The filter should also be pre-conditioned to the experimental temperature.

-

-

Analysis of Antimony Concentration:

-

Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of antimony in the diluted solution using a calibrated ICP-OES or AAS.

-

Prepare a calibration curve using standard solutions of known antimony concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of antimony in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Discussion

The limited solubility of this compound in water is a key characteristic. Its insolubility in nitric acid is also a notable property. The increased solubility in hot hydrochloric acid and concentrated potassium hydroxide suggests that it undergoes chemical reactions to form soluble species. In the case of potassium hydroxide, it likely forms antimonate salts.

The lack of quantitative solubility data in organic solvents is a significant knowledge gap. For applications requiring dispersion in organic media, the use of surface-modified or colloidal forms of this compound may be necessary.

Conclusion

This technical guide provides a summary of the current understanding of the solubility of this compound. The quantitative data for water solubility and the qualitative information for other solvents serve as a valuable resource for researchers and professionals. The detailed experimental protocol offers a standardized approach for future solubility studies, which are needed to fill the existing data gaps, particularly in organic solvent systems.

References

The Acidity of Solid Antimonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of solid antimonic acid, a material with significant potential in catalysis and ion exchange. While often overshadowed by its liquid superacid counterpart, fluorothis compound, solid this compound possesses unique acidic properties derived from its distinct structure. This document synthesizes available data on its structure, synthesis, and ion-exchange capabilities, and details the experimental protocols for characterizing its acidity.

The Structural Basis of Acidity in Solid this compound

Solid this compound is a hydrated antimony pentoxide, most accurately represented by the formula Sb₂O₅·nH₂O. Its acidic nature stems from the presence of exchangeable protons within its structure. Recent studies have elucidated the crystal structure of a well-crystallized form of this compound, revealing a pyrochlore-type framework with the stoichiometric formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆.

This structure contains two distinct types of protons that contribute to its Brønsted acidity:

-

Hydronium Ions (H₃O⁺): These are located within the cavities of the pyrochlore structure.

-

Framework Protons (Sb-OH): These are protons directly bonded to the oxygen atoms of the covalent Sb₂O₆²⁻ framework.

The presence and mobility of these protons are fundamental to the material's acidic and ion-exchange properties. The specific arrangement and concentration of these proton species can be influenced by the synthesis method and subsequent thermal treatment.

Quantitative Data

While direct measurements of the solid-state acidity of this compound, such as the Hammett acidity function (H₀), are not widely reported in the literature, its acidity can be quantified through its ion-exchange capacity. This capacity represents the total number of exchangeable protons, which is a direct measure of the number of accessible Brønsted acid sites.

| Property | Material | Cation | Capacity | Conditions | Reference |

| Ion Exchange Capacity | Polythis compound (PAA) | Sr²⁺ | 42 mg/g | 0.1 mol/L nitric acid solution | [1] |

| Polythis compound (PAA) | UO₂²⁺ | 27.7 mg/g | Not specified | [1] | |

| Hydrolyzed this compound (H-SbA) | Na⁺ | Varies with thermal treatment (see Fig. 3) | 0.1 M NaCl, variable pH | [1] | |

| Refluxed this compound (R-SbA) | Na⁺ | Varies with thermal treatment (see Fig. 3) | 0.1 M NaCl, variable pH | [1] | |

| Water Content | Hydrolyzed this compound (H-SbA) | - | 20.81% (loss up to 770 °C) | Dried at 50 °C | [2] |

| Refluxed this compound (R-SbA) | - | 18.48% (loss up to 770 °C) | Dried at 50 °C | [2] |

Experimental Protocols

Synthesis of Solid this compound

Method 1: Hydrolysis of Antimony Pentachloride This method is often used to produce different forms of this compound (crystalline, amorphous, or glassy) by varying the hydrolysis conditions such as acid concentration, temperature, and aging time.

-

Preparation of Antimony Pentachloride Solution: Dissolve antimony pentachloride (SbCl₅) in a concentrated acid solution (e.g., HCl).

-

Hydrolysis: Dilute the solution with deionized water to induce hydrolysis and precipitation of this compound.

-

Aging: Age the precipitate in the mother liquor for a specified period (e.g., several days) at a controlled temperature. Longer aging times and higher acid concentrations tend to favor the formation of the crystalline phase.

-

Washing and Drying: Filter the precipitate, wash thoroughly with deionized water to remove chloride ions, and dry at a low temperature (e.g., 50 °C).

Method 2: Oxidation of Antimony Metal This method produces a hydrolyzed form of this compound.

-

Dissolution: Dissolve antimony metal powder in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:4 volume ratio).

-

Precipitation: Raise the temperature of the solution to approximately 60 °C and dilute with deionized water to precipitate this compound.

-

Washing and Drying: Filter, wash, and dry the precipitate as described in Method 1. A portion of the product can be refluxed in its supernatant for several hours to potentially increase crystallinity ("refluxed this compound").[1]

Characterization of Acidity

3.2.1. Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

This technique is used to determine the total number of acid sites and their strength distribution.

-

Sample Pre-treatment: Place a known weight of the solid this compound in a quartz reactor. Heat the sample under an inert gas flow (e.g., He or Ar) to a specific temperature (e.g., 200-400 °C) to remove adsorbed water and impurities. The pre-treatment temperature is critical as it can affect the surface hydroxyl groups. Cool the sample to the adsorption temperature (e.g., 100-150 °C).

-

Ammonia Adsorption: Introduce a flow of ammonia gas (typically diluted in an inert carrier) over the sample until saturation of the acid sites is achieved.

-

Purging: Purge the sample with an inert gas at the adsorption temperature to remove physisorbed ammonia.

-

Temperature-Programmed Desorption: Heat the sample at a constant linear rate (e.g., 10 °C/min) under a continuous flow of inert gas.

-

Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting plot of detector signal versus temperature is the TPD profile. The area under the desorption peaks is proportional to the total number of acid sites, and the temperature of the peak maxima relates to the acid strength (higher temperature indicates stronger acid sites).

3.2.2. FTIR Spectroscopy of Adsorbed Pyridine

This method distinguishes between Brønsted and Lewis acid sites.

-

Sample Preparation: Press a small amount of the solid this compound into a self-supporting wafer and place it in an IR cell with transmissive windows (e.g., CaF₂).

-

Activation: Heat the sample under vacuum at a chosen temperature to dehydrate the surface.

-

Pyridine Adsorption: Expose the sample to pyridine vapor at a controlled temperature (e.g., 150 °C) and pressure.

-

Evacuation: Evacuate the cell at the same or a higher temperature to remove physisorbed pyridine.

-

Spectral Acquisition: Record the FTIR spectrum of the sample. The characteristic vibrational bands of adsorbed pyridine indicate the types of acid sites:

-

Brønsted Acid Sites: Bands around 1540 cm⁻¹ (pyridinium ion).

-

Lewis Acid Sites: Bands around 1450 cm⁻¹.

-

Both Sites: A band around 1490 cm⁻¹. The thermal stability of these bands upon evacuation at increasing temperatures can be used to assess the acid strength.

-

3.2.3. Ion-Exchange Capacity Measurement

This protocol quantifies the total number of exchangeable protons.

-

Sample Preparation: Weigh a precise amount of the dried solid this compound (in its H⁺ form).

-

Equilibration: Equilibrate the solid with a standard solution of a salt containing the cation to be exchanged (e.g., 0.1 M NaCl) at a constant temperature. The pH of the solution can be adjusted to study its effect on capacity.

-

Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Titration: Determine the concentration of H⁺ ions released into the solution by titrating the supernatant with a standardized NaOH solution. Alternatively, the decrease in the cation concentration in the solution can be measured by techniques such as atomic absorption spectroscopy or ion chromatography.

-

Calculation: Calculate the ion exchange capacity in milliequivalents per gram (meq/g) of the solid acid.

Influence of Thermal Treatment on Acidity

The acidic properties of solid this compound are highly dependent on its hydration state, which can be modified by thermal treatment. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that water is lost in distinct stages: the removal of loosely bound water of crystallization at lower temperatures (around 85 °C), followed by the condensation of surface hydroxyl groups at higher temperatures (starting around 240 °C).[2]

This has a direct impact on the ion-exchange capacity, an indicator of the number of available Brønsted acid sites. The capacity increases upon heating up to 200 °C, which may be due to the removal of pore-blocking water molecules, thereby improving access to the exchangeable protons. However, further heating to 400 °C leads to a significant decrease in capacity.[1] This is attributed to the irreversible loss of constitutional water through the condensation of adjacent hydroxyl groups, which eliminates the acid sites.

Conclusion

Solid this compound is a Brønsted acid whose acidity originates from both hydronium ions within its pyrochlore structure and surface hydroxyl groups. While quantitative data on its solid-state acid strength, such as Hammett function values, are scarce in the literature, its acidity can be effectively characterized and quantified through its ion-exchange capacity and by employing techniques such as NH₃-TPD and FTIR spectroscopy of adsorbed probe molecules. The acidic properties are highly sensitive to the material's synthesis and thermal history, providing an avenue for tuning its catalytic and ion-exchange performance for specific applications in research and industry. Further research employing the detailed protocols outlined in this guide is encouraged to fully elucidate the quantitative acidic landscape of this promising material.

References

An In-depth Technical Guide to the History, Discovery, and Properties of Antimonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimonic acid, clarifying the important distinction between true this compound (hydrated antimony pentoxide) and the colloquially termed "this compound," fluorothis compound—the strongest known superacid. This document delves into the history, discovery, and detailed properties of both compounds, presenting quantitative data in structured tables, outlining experimental protocols for key characterization techniques, and visualizing complex relationships and workflows through diagrams.

Introduction: The Two Faces of "this compound"

The term "this compound" can be a source of confusion as it is informally used to refer to two distinct chemical entities with vastly different properties.

-

Hydrated this compound (HAA): Chemically, this compound is a hydrated form of antimony pentoxide, with the general formula Sb₂O₅·nH₂O or more accurately HSb(OH)₆.[1] Its history dates back to the early 19th century with the work of J.J. Berzelius.[2] It is a solid material known for its properties as a proton conductor and an ion-exchange resin.[3][4]

-

Fluorothis compound: This is a superacid, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[4][5] It is one of the strongest known acids, capable of protonating even extremely weak bases.[6] Its development is more recent, stemming from the mid-20th-century exploration of superacids.[4]

This guide will address both compounds separately to provide a clear and accurate understanding of their unique characteristics.

Hydrated this compound (HAA)

Hydrated this compound is a compound with significant applications in materials science and catalysis due to its unique structural and chemical properties.

History and Discovery

The study of antimony compounds dates back centuries, with antimony and its derivatives being used in medicine and alchemy.[3] The formal investigation of what is now known as hydrated this compound can be traced back to the pioneering work of J.J. Berzelius in 1812.[2] Early research focused on understanding its composition and acidic properties. Over time, its nature as a hydrated oxide with ion-exchange capabilities was elucidated, leading to further research into its structure and potential applications.

Physicochemical Properties

Hydrated this compound exists in crystalline, amorphous, and glassy forms, with the crystalline form being the most studied.[7] The properties of HAA are highly dependent on its degree of hydration and crystalline structure.

Table 1: Physicochemical Properties of Crystalline Hydrated this compound

| Property | Value |

| Chemical Formula | (H₃O)₁.₂₀H₀.₇₇Sb₂O₆ |

| Molecular Weight | ~363.6 g/mol (for Sb₂O₅·2H₂O) |

| Appearance | White or pale yellow powder |

| Crystal System | Cubic (pyrochlore-type structure) |

| Space Group | Fd3m |

| Unit Cell Parameter (a) | 10.36052(15) Å |

| Density | 3.78 g/cm³ (for Sb₂O₅) |

| Melting Point | Decomposes upon heating |

| Solubility | Insoluble in water and nitric acid; soluble in hot hydrochloric acid and potassium hydroxide. |

| Proton Conductivity | Varies with humidity, in the range of 10⁻⁴ to 10⁻² S/cm |

| Ion Exchange Capacity | Varies with preparation method, typically in the range of 2-5 meq/g |

Note: The exact molecular weight and density can vary depending on the degree of hydration.

Experimental Protocols

This protocol is based on the hydrolysis of antimony pentachloride.

Objective: To synthesize crystalline hydrated this compound.

Materials:

-

Antimony pentachloride (SbCl₅)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Slowly add antimony pentachloride to an excess of cold deionized water with vigorous stirring. A white precipitate of amorphous this compound will form.

-

Wash the precipitate several times with deionized water to remove chloride ions. This can be checked by adding a few drops of silver nitrate solution to the filtrate; the absence of a white precipitate indicates the removal of chloride ions.

-

To induce crystallization, suspend the amorphous precipitate in a dilute solution of hydrochloric acid (e.g., 1 M HCl).

-

Heat the suspension at a controlled temperature (e.g., 60°C) for an extended period (e.g., 24-48 hours) with continuous stirring. This process is known as aging.

-

After aging, filter the crystalline product and wash it thoroughly with deionized water until the filtrate is neutral.

-

Dry the resulting white powder in an oven at a low temperature (e.g., 50-60°C) to obtain crystalline hydrated this compound.

Objective: To confirm the crystalline structure of the synthesized HAA.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

-

Grind a small amount of the dried HAA powder to a fine, homogenous consistency using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument to scan over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to known patterns of pyrochlore-type this compound from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD).

Objective: To determine the water content and thermal stability of HAA.

Instrumentation:

-

Simultaneous Thermogravimetric Analyzer/Differential Scanning Calorimeter (TGA/DSC).

Procedure:

-

Place a small, accurately weighed amount of the HAA sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

-

Analyze the TGA curve to determine the percentage of mass loss at different temperature ranges, which corresponds to the loss of physisorbed and chemisorbed water. The DSC curve will show endothermic or exothermic peaks associated with these dehydration steps and any phase transitions.

Key Properties and Applications

-

Proton Conductivity: The crystalline structure of HAA contains a network of channels and cavities that accommodate water molecules and hydronium ions (H₃O⁺).[8] This structure facilitates the movement of protons via a Grotthuss-type mechanism, making HAA a promising material for solid-state proton conductors in fuel cells and sensors.[6]

-

Ion Exchange: The protons in HAA can be exchanged with other cations, particularly alkali and alkaline earth metals.[4] This property makes it a useful inorganic ion exchanger for applications such as the selective removal of radioactive ions from nuclear waste and in analytical chemistry for separations.

Fluorothis compound

Fluorothis compound is renowned for being the strongest known superacid, a property that makes it a powerful tool in various chemical transformations.

History and Discovery

The concept of "superacids" was first introduced by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids. The development of fluorothis compound is a more recent advancement, largely driven by the work of George A. Olah in the 1960s, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry, much of which was enabled by superacids like fluorothis compound.[4]

Physicochemical Properties

Fluorothis compound is not a single compound but a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). Its acidity varies with the ratio of these two components.

Table 2: Physicochemical Properties of Fluorothis compound

| Property | Value |

| Chemical Formula | Mixture of HF and SbF₅ (often represented as HSbF₆) |

| Appearance | Colorless, fuming liquid |

| Density | Approximately 2.885 g/cm³ |

| Boiling Point | Decomposes at 40°C |

| Solubility | Reacts violently with water. Soluble in SO₂ClF and SO₂. |

| Acidity (Hammett Acidity Function, H₀) | Varies with HF:SbF₅ ratio; can reach below -28 |

Acidity: The Hammett Acidity Function

The acidity of superacids is measured using the Hammett acidity function (H₀), as the traditional pH scale is inadequate for such strong acids. A more negative H₀ value indicates a stronger acid.

Table 3: Hammett Acidity Function (H₀) for Fluorothis compound at Different Compositions

| Mole % SbF₅ in HF | H₀ Value |

| 0.1 | -20.4 |

| 1 | -21.8 |

| 5 | -23.0 |

| 10 | -24.1 |

| 20 | -25.2 |

| 40 | -26.5 |

| 50 (1:1 mixture) | ~ -28 |

Data compiled from various sources, including Gillespie et al.

Experimental Protocols

Extreme caution is required when performing this synthesis due to the highly corrosive and toxic nature of the reactants and product. This procedure should only be carried out by trained professionals in a specialized laboratory with appropriate safety equipment.

Objective: To prepare fluorothis compound.

Materials:

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentafluoride (SbF₅)

-

A reaction vessel and tubing made of polytetrafluoroethylene (PTFE) or another highly fluorinated polymer.

-

An inert atmosphere glovebox or a fume hood with specialized scrubbing capabilities.

Procedure:

-

All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

The PTFE reaction vessel is cooled in a bath (e.g., a dry ice/acetone bath).

-

A known amount of liquid anhydrous hydrogen fluoride is carefully condensed into the reaction vessel.

-

A stoichiometric amount of antimony pentafluoride is then slowly and carefully added to the cooled HF with gentle stirring. The reaction is highly exothermic.

-

The mixture is allowed to warm slowly to room temperature while maintaining a dry, inert atmosphere.

-

The resulting fluorothis compound is a clear, colorless, fuming liquid and should be stored in a tightly sealed PTFE container.

Key Properties and Applications

-